![molecular formula C23H21BrN4 B11207176 7-(4-bromophenyl)-N-cyclopentyl-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B11207176.png)

7-(4-bromophenyl)-N-cyclopentyl-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

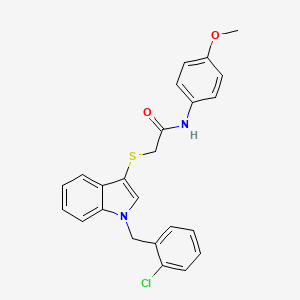

La 7-(4-bromophényl)-N-cyclopentyl-5-phényl-7H-pyrrolo[2,3-d]pyrimidin-4-amine est un composé hétérocyclique appartenant à la famille des pyrrolo[2,3-d]pyrimidines. Ce composé se caractérise par sa structure unique, qui comprend un groupe bromophényle, un groupe cyclopentyle et un groupe phényle liés à un noyau pyrrolo[2,3-d]pyrimidine.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de la 7-(4-bromophényl)-N-cyclopentyl-5-phényl-7H-pyrrolo[2,3-d]pyrimidin-4-amine implique généralement la cyclisation de précurseurs appropriés. Une méthode courante implique la réaction de la 4-chloro-7H-pyrrolo[2,3-d]pyrimidine avec diverses amines aromatiques et aliphatiques en présence d'une quantité catalytique d'acide chlorhydrique . La réaction est effectuée sous reflux dans l'éthanol, et la progression est surveillée à l'aide de la chromatographie sur couche mince.

Méthodes de production industrielle

La production industrielle de ce composé peut impliquer des voies de synthèse similaires mais à plus grande échelle. L'utilisation de réacteurs automatisés et de systèmes à écoulement continu peut améliorer l'efficacité et le rendement de la synthèse. De plus, des techniques de purification telles que la recristallisation et la chromatographie sont utilisées pour obtenir le composé à haute pureté.

Analyse Des Réactions Chimiques

Types de réactions

La 7-(4-bromophényl)-N-cyclopentyl-5-phényl-7H-pyrrolo[2,3-d]pyrimidin-4-amine subit diverses réactions chimiques, notamment :

Réactions de substitution : Le groupe bromophényle peut participer à des réactions de substitution nucléophile.

Oxydation et réduction : Le composé peut subir des réactions d'oxydation et de réduction, en particulier au niveau des groupes phényle et cyclopentyle.

Cyclisation : Le noyau pyrrolo[2,3-d]pyrimidine peut être modifié davantage par des réactions de cyclisation avec d'autres composés hétérocycliques.

Réactifs et conditions courants

Substitution nucléophile : Des réactifs tels que l'hydroxyde de sodium ou le carbonate de potassium dans des solvants polaires comme le diméthylsulfoxyde.

Oxydation : Des agents oxydants tels que le permanganate de potassium ou le peroxyde d'hydrogène.

Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium.

Principaux produits formés

Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, la substitution nucléophile peut donner divers dérivés substitués, tandis que l'oxydation et la réduction peuvent conduire à la formation de produits hydroxylés ou déshydrogénés.

Applications de la recherche scientifique

La 7-(4-bromophényl)-N-cyclopentyl-5-phényl-7H-pyrrolo[2,3-d]pyrimidin-4-amine a plusieurs applications de recherche scientifique :

Chimie médicinale : Elle est étudiée pour son potentiel en tant qu'agent anticancéreux en raison de sa capacité à inhiber des protéines kinases spécifiques.

Études biologiques : Le composé est utilisé dans des études liées à l'inhibition enzymatique et aux voies de transduction du signal.

Recherche pharmacologique : Il est étudié pour ses propriétés anti-inflammatoires et antimicrobiennes.

Biologie chimique : Le composé sert d'outil pour étudier les relations structure-activité des dérivés pyrrolo[2,3-d]pyrimidine.

Mécanisme d'action

Le mécanisme d'action de la 7-(4-bromophényl)-N-cyclopentyl-5-phényl-7H-pyrrolo[2,3-d]pyrimidin-4-amine implique son interaction avec des cibles moléculaires spécifiques. Elle agit comme un inhibiteur compétitif des protéines kinases en se liant au site de liaison à l'ATP de ces enzymes. Cette liaison empêche le transfert de groupes phosphate vers les protéines cibles, inhibant ainsi leur activité. De plus, elle module l'expression des cytokines et des chimiokines pro-inflammatoires, contribuant ainsi à ses effets anti-inflammatoires .

Applications De Recherche Scientifique

7-(4-bromophenyl)-N-cyclopentyl-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine has several scientific research applications:

Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit specific protein kinases.

Biological Studies: The compound is used in studies related to enzyme inhibition and signal transduction pathways.

Pharmacological Research: It is explored for its anti-inflammatory and antimicrobial properties.

Chemical Biology: The compound serves as a tool for studying the structure-activity relationships of pyrrolo[2,3-d]pyrimidine derivatives.

Mécanisme D'action

The mechanism of action of 7-(4-bromophenyl)-N-cyclopentyl-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets. It acts as a competitive inhibitor of protein kinases by binding to the ATP-binding site of these enzymes. This binding prevents the transfer of phosphate groups to target proteins, thereby inhibiting their activity. Additionally, it modulates the expression of proinflammatory cytokines and chemokines, contributing to its anti-inflammatory effects .

Comparaison Avec Des Composés Similaires

Composés similaires

Dérivés de la pyrazolo[3,4-d]pyrimidine : Ces composés partagent une structure de base similaire et sont également étudiés pour leurs propriétés inhibitrices des kinases.

N-phényl-7H-pyrrolo[2,3-d]pyrimidin-4-amines : Ces dérivés présentent une double inhibition de la kinase aurora A et de la kinase du récepteur du facteur de croissance épidermique.

4-amino-substituées 7-iminopyrido[2,3-d]pyrimidines : Ces composés sont étudiés pour leurs activités antimicrobiennes et anticancéreuses.

Unicité

La 7-(4-bromophényl)-N-cyclopentyl-5-phényl-7H-pyrrolo[2,3-d]pyrimidin-4-amine est unique en raison de son motif de substitution spécifique, qui confère des activités biologiques distinctes. La présence du groupe bromophényle améliore son affinité de liaison à certaines protéines kinases, ce qui en fait un candidat prometteur pour la thérapie anticancéreuse ciblée.

Propriétés

Formule moléculaire |

C23H21BrN4 |

|---|---|

Poids moléculaire |

433.3 g/mol |

Nom IUPAC |

7-(4-bromophenyl)-N-cyclopentyl-5-phenylpyrrolo[2,3-d]pyrimidin-4-amine |

InChI |

InChI=1S/C23H21BrN4/c24-17-10-12-19(13-11-17)28-14-20(16-6-2-1-3-7-16)21-22(25-15-26-23(21)28)27-18-8-4-5-9-18/h1-3,6-7,10-15,18H,4-5,8-9H2,(H,25,26,27) |

Clé InChI |

UQRLDQKAEFUZFJ-UHFFFAOYSA-N |

SMILES canonique |

C1CCC(C1)NC2=C3C(=CN(C3=NC=N2)C4=CC=C(C=C4)Br)C5=CC=CC=C5 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-chloro-6-fluoro-N-[2-(2-methylphenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B11207100.png)

![5-amino-1-{[2-(2,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(2,4-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B11207116.png)

![5-(4-Bromophenyl)-7-(3,4-dimethoxyphenyl)-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11207126.png)

![N-[4-(Adamantan-1-YL)-1,3-thiazol-2-YL]-4-hydroxy-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide](/img/structure/B11207133.png)

![7-(2-Chlorophenyl)-5-[4-(propan-2-yl)phenyl]-4,7-dihydrotetrazolo[1,5-a]pyrimidine](/img/structure/B11207138.png)

![3-(3-methoxyphenyl)-1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B11207146.png)

![N-(2-fluorophenyl)-2-[(4-oxo-5-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)sulfanyl]acetamide](/img/structure/B11207156.png)

![1-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-(1-benzylpiperidin-4-yl)piperidine-4-carboxamide](/img/structure/B11207157.png)

![N,N-diethyl-3-{[(4-hydroxy-2-oxo-1,2,5,6,7,8-hexahydroquinolin-3-yl)carbonyl]amino}-N-methylpropan-1-aminium](/img/structure/B11207158.png)

![2-Phenylimidazo[1,2-a]pyridin-8-amine](/img/structure/B11207164.png)

![N-(2-fluorophenyl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide](/img/structure/B11207172.png)